![molecular formula C15H28N2O3Si B12564928 N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine CAS No. 143203-40-1](/img/structure/B12564928.png)
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is a complex organic compound that features both silane and amine functional groups. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous materials, making it useful in surface modification and as a coupling agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-bromoethylbenzene with ethylenediamine to form an intermediate. This intermediate is then reacted with trimethoxysilane under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can react with the trimethoxysilyl group under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Silanol derivatives or other substituted silanes.
科学的研究の応用
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
作用機序
The mechanism by which N1-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine exerts its effects is primarily through its functional groups. The trimethoxysilyl group can form strong bonds with siliceous surfaces, while the amine groups can interact with various organic and inorganic species. These interactions facilitate the formation of stable, functionalized surfaces and materials.
類似化合物との比較
Similar Compounds
Trimethoxyphenylsilane: Similar in structure but lacks the ethane-1,2-diamine moiety.
N-(3-trimethoxysilylpropyl)diethylenetriamine: Contains a similar silane group but has a different amine structure.
Uniqueness
N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine is unique due to the combination of its silane and amine functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to interact with both organic and inorganic materials makes it particularly valuable in the development of advanced materials and technologies.
特性
CAS番号 |
143203-40-1 |
|---|---|
分子式 |
C15H28N2O3Si |
分子量 |
312.48 g/mol |
IUPAC名 |
N'-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C15H28N2O3Si/c1-18-21(19-2,20-3)13-9-15-6-4-14(5-7-15)8-11-17-12-10-16/h4-7,17H,8-13,16H2,1-3H3 |
InChIキー |
RODIMMODMYDEHQ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC1=CC=C(C=C1)CCNCCN)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


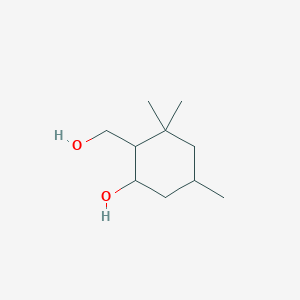
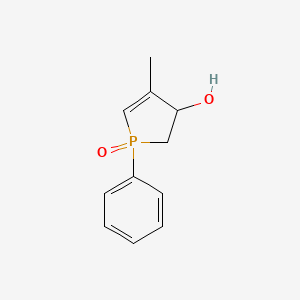
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)

![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
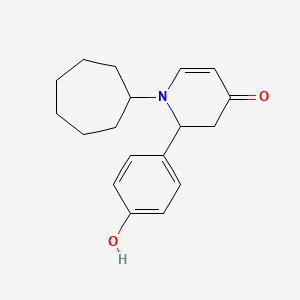
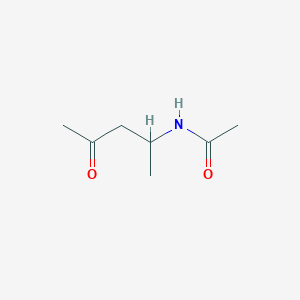
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
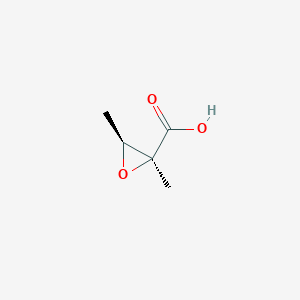
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
